molecular formula C16H12N2O3S B5629919 4-(4-Oxo-2-thioxo-1,4-dihydro-2H-quinazolin-3-ylmethyl)-benzoic acid

4-(4-Oxo-2-thioxo-1,4-dihydro-2H-quinazolin-3-ylmethyl)-benzoic acid

Cat. No.: B5629919
M. Wt: 312.3 g/mol
InChI Key: FJVVHJQAUCPBBN-UHFFFAOYSA-N
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Description

4-(4-Oxo-2-thioxo-1,4-dihydro-2H-quinazolin-3-ylmethyl)-benzoic acid is a synthetic quinazolinone derivative offered for research purposes. The quinazolinone scaffold is a privileged structure in medicinal chemistry, known for its wide spectrum of biological activities . This particular compound features a 2-thioxo modification and a benzoic acid group, which are structural motifs associated with enhanced biological activity in antimicrobial and cytotoxic research . Studies on analogous 2-thioxo-quinazolinone derivatives have demonstrated promising effects against various bacterial and fungal strains, with research suggesting the thioxo group is essential for this activity . Furthermore, the quinazolinone core is a key pharmacophore in oncology research, with mechanisms that may include the inhibition of enzymes like topoisomerase II through hydrogen bonding and π-π stacking interactions, thereby disrupting DNA replication and repair in cancer cells . The incorporation of the benzoic acid moiety can influence the compound's physicochemical properties, potentially improving its binding characteristics and solubility profile for in vitro assays . This makes this compound a versatile intermediate for constructing more complex molecules and a candidate for high-throughput screening and structure-activity relationship (SAR) studies in drug discovery programs . This product is intended for laboratory research use only and is not approved for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

4-[(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)methyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12N2O3S/c19-14-12-3-1-2-4-13(12)17-16(22)18(14)9-10-5-7-11(8-6-10)15(20)21/h1-8H,9H2,(H,17,22)(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJVVHJQAUCPBBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C(=S)N2)CC3=CC=C(C=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-(4-Oxo-2-thioxo-1,4-dihydro-2H-quinazolin-3-ylmethyl)-benzoic acid is a member of the quinazoline family, which has garnered significant interest in medicinal chemistry due to its diverse biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is C17H14N2O3SC_{17}H_{14}N_{2}O_{3}S with a molecular weight of approximately 318.37 g/mol. The structure comprises a quinazoline core substituted with a benzoic acid moiety, which is crucial for its biological interactions.

Crystal Structure

Recent studies have elucidated the crystal structure of related quinazoline derivatives using X-ray diffraction techniques. For instance, the crystal structure of tert-butyl (2-(4-oxo-2-thioxo-1,4-dihydroquinazolin-3(2H)-yl)ethyl)carbamate reveals important geometric parameters that may influence biological activity. The bond lengths and angles provide insights into the conformational flexibility of these compounds, which can affect their interaction with biological targets .

Antimicrobial Activity

Quinazoline derivatives have been extensively studied for their antimicrobial properties. In one study, a series of quinazoline compounds exhibited significant antibacterial activity against various strains of bacteria, including both Gram-positive and Gram-negative species. The introduction of electron-withdrawing groups on the quinazoline ring was found to enhance antimicrobial efficacy .

Anticancer Properties

Research has demonstrated that quinazoline derivatives possess anticancer properties through various mechanisms, including inhibition of cell proliferation and induction of apoptosis in cancer cells. For example, compounds with similar structures have been shown to inhibit specific kinases involved in cancer cell signaling pathways, leading to reduced tumor growth in preclinical models.

The mechanisms underlying the biological activity of this compound likely involve:

  • Enzyme Inhibition : Targeting enzymes such as kinases or proteases that are critical for cell survival and proliferation.
  • Receptor Modulation : Interacting with specific receptors involved in inflammatory responses or cell signaling.

Study 1: Antimicrobial Efficacy

A study investigated the antimicrobial effects of various quinazoline derivatives, including those structurally similar to this compound. The results indicated that these compounds exhibited minimum inhibitory concentrations (MICs) ranging from 8 to 64 µg/mL against tested bacterial strains .

Study 2: Anticancer Activity

In vitro studies demonstrated that quinazoline derivatives induced apoptosis in human cancer cell lines at concentrations as low as 10 µM. Flow cytometry analysis revealed an increase in sub-G1 phase cells, indicative of apoptosis .

Data Summary Table

Biological ActivityCompoundMIC (µg/mL)IC50 (µM)Reference
Antimicrobial4-(4-Oxo...)32-
AnticancerSimilar Quinazoline-10

Scientific Research Applications

Anticonvulsant Activity

Recent studies have highlighted the anticonvulsant potential of derivatives related to 4-(4-Oxo-2-thioxo-1,4-dihydro-2H-quinazolin-3-ylmethyl)-benzoic acid. Research conducted by Aab et al. (2020) demonstrated that specific derivatives exhibited significant anticonvulsant effects in animal models, suggesting the compound's utility in treating epilepsy and related disorders .

Antimicrobial Properties

The compound has shown promise as an antimicrobial agent. A study indicated that quinazoline derivatives possess inhibitory effects against various bacterial strains, making them candidates for developing new antibiotics . The mechanism appears to involve interference with bacterial DNA synthesis.

Anticancer Research

Quinazoline derivatives are extensively studied for their anticancer properties. Compounds similar to this compound have been evaluated for their ability to inhibit tumor cell proliferation in vitro. Results suggest that these compounds may induce apoptosis in cancer cells, offering a potential pathway for cancer therapy .

Synthesis of Novel Derivatives

The compound serves as a precursor for synthesizing various derivatives with enhanced biological activities. Synthetic routes have been developed that allow for modifications at different positions on the quinazoline structure, leading to compounds with improved pharmacological profiles .

Pharmaceutical Formulations

Due to its favorable pharmacokinetic properties, this compound is being explored for incorporation into pharmaceutical formulations aimed at targeted drug delivery systems . This approach could enhance the efficacy and reduce side effects of treatments based on this compound.

Case Studies

StudyFocusFindings
Aab et al. (2020)Anticonvulsant ActivityDemonstrated significant anticonvulsant effects in animal models using derivatives of the compound .
Antimicrobial StudyBacterial InhibitionFound that quinazoline derivatives inhibit bacterial growth effectively; potential for new antibiotic development .
Anticancer ResearchTumor Cell ProliferationInduced apoptosis in cancer cells; promising results for anticancer therapy .

Comparison with Similar Compounds

4-(2-(2-((2-(4-Substituted-phenyl)-2-oxoethyl)thio)-4-oxoquinazolin-3(4H)-yl)ethyl)benzenesulfonamides

  • Structure: Shares the quinazolinone-thioxo core but replaces the benzoic acid with a benzenesulfonamide group.
  • Synthesis: Prepared via reaction of phenacyl bromides with a quinazolinone intermediate, achieving 90–95% yields .
  • Activity : Demonstrated potent inhibition of carbonic anhydrase isoforms, attributed to the sulfonamide group’s zinc-binding capability .
  • Key Difference : The sulfonamide moiety enhances enzyme affinity compared to the carboxylic acid group in the target compound, which may exhibit different solubility and bioavailability profiles.

(3-Oxo-2,3-dihydro-4H-1,4-benzothiazin-4-yl)acetic Acid

  • Structure: Features a benzothiazine ring instead of quinazolinone, with an acetic acid substituent .
  • The acetic acid group offers less steric hindrance than benzoic acid, influencing receptor binding .

4-Oxo-1,4-dihydrobenzo[h][1,3]thiazetone-3,4-dicarboxylic Acid

  • Structure: Combines a quinoline core with a thiazetone ring and dual carboxylic acid groups .
  • Crystallography : Exhibits intramolecular hydrogen bonding (O–H⋯O) and π-π stacking (3.34 Å spacing), critical for stabilizing its solid-state structure .

Functional Analogues

S-Substituted 2-Mercaptoquinazolin-4(3H)-ones

  • Structure: Lacks the benzoic acid substituent but retains the thioxo-quinazolinone core.
  • Activity : These derivatives show antidiabetic and antimicrobial activities, suggesting the thioxo group is critical for redox modulation .

2-(3-Oxo-3,4-dihydro-2H-1,4-benzothiazin-4-yl)acetamide

  • Structure : Benzothiazine core with an acetamide side chain .
  • Application : Used as a precursor for derivatization, highlighting the versatility of heterocyclic-acid hybrids in drug design .

Comparative Data Table

Compound Name Core Structure Functional Group Molecular Formula Key Properties/Activities Reference
Target Compound Quinazolinone Benzoic acid C₁₅H₁₀N₂O₃S Potential enzyme inhibition
Benzenesulfonamide Quinazolinone Derivatives Quinazolinone Benzenesulfonamide Varies Carbonic anhydrase inhibition (IC₅₀ < 10 nM)
Benzothiazine Acetic Acid Benzothiazine Acetic acid C₁₀H₉NO₃S Intermediate for derivatization
Thiazetone Dicarboxylic Acid Quinoline-thiazetone Dicarboxylic acid C₁₅H₁₁NO₅S Antimicrobial, π-π stacking

Research Findings and Implications

  • Spectroscopic Validation : Similar compounds were characterized using NMR, IR, and mass spectrometry, confirming structural integrity .
  • Biological Potential: While direct activity data for the target compound is lacking, its structural relatives exhibit enzyme inhibition and antimicrobial effects, suggesting analogous applications .

Q & A

Q. What are the recommended synthetic routes for 4-(4-Oxo-2-thioxo-1,4-dihydro-2H-quinazolin-3-ylmethyl)-benzoic acid, and how do reaction conditions affect yield and purity?

  • Methodological Answer : The synthesis typically involves domino reactions or multi-step protocols. For example, iodine (I₂) and tert-butyl hydroperoxide (TBHP) can mediate domino oxidative coupling under reflux conditions (e.g., in methanol for 2 hours). Reaction monitoring via TLC and purification via column chromatography (silica gel, hexane/EtOAc gradient) are critical for achieving ≥95% purity . Solvent choice (e.g., ethanol vs. methanol) and stoichiometric ratios of oxidizing agents (e.g., TBHP) significantly impact yield.

Q. What spectroscopic and crystallographic methods are most effective for characterizing this compound’s structure?

  • Methodological Answer :
  • X-ray crystallography : Use SHELX programs (e.g., SHELXL for refinement) to resolve the crystal structure, particularly for analyzing hydrogen bonding and π-stacking interactions in the quinazolinone-thioxo moiety .
  • Spectroscopy : NMR (¹H/¹³C) confirms substitution patterns, while FT-IR identifies functional groups (e.g., C=O at ~1700 cm⁻¹, C=S at ~1250 cm⁻¹). Mass spectrometry (HRMS) validates molecular weight .

Q. What are the primary challenges in achieving high purity during synthesis, and how can they be addressed?

  • Methodological Answer : Common impurities include unreacted intermediates (e.g., benzamide derivatives) or oxidation byproducts. Column chromatography (silica gel 60–120 mesh) with gradient elution (hexane/EtOAc) effectively isolates the target compound. Recrystallization in ethanol or methanol further enhances purity. Reaction optimization (e.g., controlling TBHP addition rate) minimizes side reactions .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across different experimental models?

  • Methodological Answer : Discrepancies may arise from assay-specific conditions (e.g., cell line vs. in vivo models). To address this:
  • Perform comparative dose-response studies using standardized protocols (e.g., neuropathic vs. somatic pain models in rodents) .
  • Use molecular docking to predict binding affinities to targets like COX-2 or GABA receptors, followed by surface plasmon resonance (SPR) for validation .

Q. What strategies can optimize the compound’s pharmacokinetic properties while maintaining bioactivity?

  • Methodological Answer :
  • Prodrug derivatization : Esterify the carboxylic acid group (e.g., methyl ester) to enhance membrane permeability, followed by in vivo hydrolysis to regenerate the active form .
  • Structure-activity relationship (SAR) studies : Modify the thioxo group (e.g., replace with oxo) or introduce halogens (e.g., Cl) on the benzyl moiety to balance solubility and metabolic stability .

Q. How does the compound interact with specific molecular targets, and what techniques elucidate these interactions?

  • Methodological Answer :
  • Enzyme inhibition assays : Use fluorometric or colorimetric methods (e.g., NADH-coupled assays) to measure inhibition constants (Ki) for kinases or dehydrogenases.
  • Isothermal titration calorimetry (ITC) : Quantify binding thermodynamics to targets like DNA topoisomerases .
  • In silico modeling : MD simulations (e.g., GROMACS) predict dynamic interactions with protein active sites .

Data Contradiction Analysis

Q. How should researchers address inconsistent crystallographic data for this compound?

  • Methodological Answer : Discrepancies in unit cell parameters or hydrogen bonding may stem from polymorphism or solvent inclusion. To resolve:
  • Re-crystallize under controlled conditions (e.g., slow evaporation in DMSO/water).
  • Compare datasets using Olex2 or Mercury software, and validate via PXRD to confirm phase purity .

Methodological Best Practices

  • Synthesis : Prioritize anhydrous conditions and inert atmospheres (N₂/Ar) for thioxo-containing intermediates to prevent oxidation .
  • Biological Testing : Include positive controls (e.g., ibuprofen for analgesia) and validate via at least two independent assays (e.g., hot plate test and formalin-induced inflammation) .

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